(3S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid
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Overview
Description
(3S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a fluorine atom, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient and scalable synthesis, as well as employing green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or Boc-protected nitrogen positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-tert-butoxycarbonyl-3-chloro-piperidine-4-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.
(3S)-1-tert-butoxycarbonyl-3-methyl-piperidine-4-carboxylic acid: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3S)-1-tert-butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C11H18FNO4 |
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Molecular Weight |
247.26 g/mol |
IUPAC Name |
(3S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7?,8-/m1/s1 |
InChI Key |
VAXFBQGBIHPZCF-BRFYHDHCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O |
Origin of Product |
United States |
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